molecular formula C3H3F9FeO9S3 B13484819 Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate

Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate

Cat. No.: B13484819
M. Wt: 506.1 g/mol
InChI Key: ZDMNSINLFUYKFE-UHFFFAOYSA-N
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Description

Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethanesulfonate groups attached to a ferrio center, making it a compound of interest in both academic and industrial research.

Preparation Methods

The synthesis of Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate typically involves the reaction of iron salts with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis.

    Reduction: Under specific conditions, it can be reduced to form different iron complexes.

    Substitution: The trifluoromethanesulfonate groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate exerts its effects involves the interaction of the ferrio center with various molecular targets. The trifluoromethanesulfonate groups enhance its solubility and reactivity, allowing it to participate in a wide range of chemical reactions. The specific pathways involved depend on the context of its use, whether in catalysis, biological studies, or industrial applications .

Comparison with Similar Compounds

Bis(trifluoromethanesulfonyloxy)ferrio trifluoromethanesulfonate can be compared with other iron-based compounds such as:

    Iron(III) chloride: Commonly used in organic synthesis but lacks the unique properties imparted by the trifluoromethanesulfonate groups.

    Iron(III) acetylacetonate: Used as a catalyst in various reactions but has different solubility and reactivity profiles.

    Iron(III) nitrate: Another iron-based oxidizing agent but with different applications and reactivity.

The uniqueness of this compound lies in its combination of high reactivity, stability, and the presence of trifluoromethanesulfonate groups, which make it suitable for specialized applications .

Properties

Molecular Formula

C3H3F9FeO9S3

Molecular Weight

506.1 g/mol

IUPAC Name

iron;trifluoromethanesulfonic acid

InChI

InChI=1S/3CHF3O3S.Fe/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);

InChI Key

ZDMNSINLFUYKFE-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Fe]

Origin of Product

United States

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